2-Methyltridecan-4-OL
Description
Contextualization of Methyl-Branched Long-Chain Alcohols
Methyl-branched long-chain alcohols belong to a larger family of lipids and are found in various natural sources, from microbial cell membranes to insect pheromones. The presence and position of the methyl branch can significantly influence the physical properties of the molecule, such as its melting point, boiling point, and solubility.
In nature, these alcohols and their corresponding fatty acids are integral components of cellular structures and act as signaling molecules. For instance, branched-chain fatty acids are crucial for modulating membrane fluidity in certain bacteria, allowing them to adapt to different environmental conditions. frontiersin.org Furthermore, some long-chain alcohols exhibit antibacterial properties. nih.gov The biosynthesis of these compounds in organisms often starts from branched-chain amino acids, which are converted into branched-chain fatty acids and subsequently reduced to alcohols. nih.gov
Many insect pheromones are long-chain alcohols or their derivatives. The specific branching pattern and stereochemistry of these molecules are often crucial for their biological activity, allowing for highly specific communication between individuals of the same species. beilstein-archives.org This has led to significant research into the synthesis of these compounds for use in pest management strategies. beilstein-archives.org
Below is a table comparing the properties of some representative long-chain alcohols.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Decanol | C10H22O | 158.28 | 231 |
| 1-Dodecanol | C12H26O | 186.34 | 259 |
| 1-Tridecanol | C13H28O | 200.36 | 274 |
| 2-Methyl-1-tridecanol | C14H30O | 214.39 | Not available |
Significance of Stereochemistry in Alkyl Alcohol Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in organic chemistry with profound implications for the properties and function of molecules. For a molecule like 2-Methyltridecan-4-ol, which contains two chiral centers (at carbon 2 and carbon 4), the significance of stereochemistry is particularly pronounced.
The presence of two chiral centers means that this compound can exist as four possible stereoisomers. These isomers are pairs of enantiomers and diastereomers.
| Stereoisomer | Configuration at C2 | Configuration at C4 | Relationship |
| 1 | R | R | Enantiomer of (S,S) |
| 2 | S | S | Enantiomer of (R,R) |
| 3 | R | S | Enantiomer of (S,R) |
| 4 | S | R | Enantiomer of (R,S) |
(R,R) and (R,S) are diastereomers. (S,S) and (S,R) are diastereomers.
In biological systems, such as interactions with enzymes or receptors, the different stereoisomers of a chiral molecule can exhibit vastly different activities. This is because biological macromolecules are themselves chiral, and thus can differentiate between the different three-dimensional shapes of the stereoisomers.
The synthesis of a single, desired stereoisomer of a chiral alcohol is a significant challenge in organic synthesis. Chemists have developed various methods for stereoselective synthesis, which aim to produce a single stereoisomer in high yield. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. researchgate.netnih.gov Biocatalysis, using enzymes like ketoreductases, has also emerged as a powerful tool for the enantioselective synthesis of chiral alcohols. nih.govmdpi.com
Current Research Landscape and Future Directions for this compound Studies
While there is a lack of specific research focused solely on this compound, the broader interest in chiral long-chain alcohols suggests several potential avenues for future investigation.
Synthesis and Characterization: The first step in studying this compound would be its chemical synthesis. A likely approach would involve the stereoselective synthesis of its four stereoisomers. This would allow for a detailed characterization of their physical and spectroscopic properties, which are currently unknown.
Investigation of Biological Activity: Once the individual stereoisomers are available, they could be screened for various biological activities. Based on the properties of similar molecules, potential areas of interest include:
Antimicrobial Activity: As some long-chain alcohols show activity against bacteria like Staphylococcus aureus, the stereoisomers of this compound could be tested for similar properties. nih.gov
Pheromonal Activity: Given that many insect pheromones are branched-chain alcohols, this compound could be investigated as a potential pheromone or pheromone antagonist for certain insect species.
Plant Growth Regulation: Some simple pyrimidin-4-ol derivatives have been shown to stimulate plant growth, suggesting a broad range of biological activities for hydroxylated organic molecules. researchgate.net
Biocatalytic Production: Research could also explore the potential for producing this compound through microbial fermentation. By engineering the metabolic pathways of microorganisms, it may be possible to produce specific stereoisomers of this alcohol from simple carbon sources. nih.gov
Structure
3D Structure
Properties
CAS No. |
36691-77-7 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
2-methyltridecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-5-6-7-8-9-10-11-14(15)12-13(2)3/h13-15H,4-12H2,1-3H3 |
InChI Key |
PILRPVRUIATWPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC(C)C)O |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism of 2 Methyltridecan 4 Ol
Theoretical Framework of Stereoisomerism in Aliphatic Alcohols
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. utdallas.edu In aliphatic alcohols, the presence of one or more chiral centers is the primary origin of stereoisomerism. A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. dummies.comkhanacademy.org The presence of a single chiral center in a molecule renders it chiral, meaning it is non-superimposable on its mirror image. utdallas.edu These non-superimposable mirror images are known as enantiomers. utdallas.edu
Molecules with multiple chiral centers can exist as diastereomers, which are stereoisomers that are not mirror images of each other. dummies.com The number of possible stereoisomers for a molecule with 'n' chiral centers can be determined by the 2^n rule, although this number can be reduced if meso compounds, which are achiral despite having stereocenters, are possible. dummies.com
Enantiomeric and Diastereomeric Forms of 2-Methyltridecan-4-OL
The structure of this compound contains two chiral centers: the carbon atom at position 2 (C2), bonded to a hydrogen, a methyl group, a CH(OH) group, and the rest of the alkyl chain, and the carbon atom at position 4 (C4), bonded to a hydrogen, a hydroxyl group, a methyl group at C2, and the n-nonyl group. The presence of these two distinct chiral centers means that this compound can exist as 2^2 = 4 possible stereoisomers. dummies.com These stereoisomers consist of two pairs of enantiomers.
Determination and Assignment of Absolute Configuration (R/S)
The absolute configuration of each chiral center can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org This system assigns a priority to each of the four groups attached to the chiral carbon based on atomic number. wikipedia.org The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining three groups from highest to lowest priority is clockwise, the configuration is designated as 'R' (from the Latin rectus, for right). If the sequence is counter-clockwise, it is designated as 'S' (from the Latin sinister, for left). wikipedia.orgyoutube.com
For this compound, the priorities for the substituents on the chiral centers would be assigned as follows:
At C2:
-CH(OH)CH2... (highest priority)
-CH3
-H (lowest priority)
The rest of the long alkyl chain
At C4:
-OH (highest priority)
-CH(CH3)CH3
-CH2(CH2)7CH3
-H (lowest priority)
By applying the CIP rules, the four possible stereoisomers can be identified as (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers constitute the other.
Diastereomeric Relationships (e.g., erythro/threo isomers of related compounds)
The pairs of stereoisomers that are not enantiomers are diastereomers. For this compound, the (2R, 4R) isomer is a diastereomer of the (2R, 4S) and (2S, 4R) isomers. The relationship between diastereomers is often described using the prefixes erythro and threo. This nomenclature originates from the structures of the four-carbon sugars erythrose and threose. chemistrysteps.comchiralpedia.com In a Fischer projection, if the two similar groups on adjacent chiral centers are on the same side, the isomer is referred to as erythro. If they are on opposite sides, it is called threo. chemistrysteps.comyoutube.com
While the application of erythro and threo is most straightforward for molecules with identical or very similar substituents on the chiral centers, the principle can be extended to molecules like this compound. By analogy, the diastereomers could be classified based on the relative orientation of the hydrogen atoms or the main carbon chain substituents at C2 and C4.
Implications of Multiple Chiral Centers for Isomer Complexity
As established, the two chiral centers in this compound lead to four distinct stereoisomers. The presence of multiple stereocenters significantly increases the complexity of the chemical system. Each stereoisomer will have identical physical properties to its enantiomer (e.g., boiling point, melting point, solubility), but will differ in its interaction with plane-polarized light (optical activity) and with other chiral molecules. wikipedia.org Diastereomers, on the other hand, have different physical properties and can, in principle, be separated by techniques such as fractional crystallization or chromatography. dummies.com
Conformation and Conformational Isomerism of this compound
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.orglibretexts.org For an acyclic molecule like this compound, there is a large degree of conformational freedom. The most stable conformations will be those that minimize steric strain and torsional strain.
The analysis of conformations is often visualized using Newman projections, particularly when looking down a specific carbon-carbon bond. libretexts.org For this compound, the most significant conformational considerations would be around the C2-C3 and C3-C4 bonds, as the rotations around these bonds will influence the relative positions of the bulky substituents and the polar hydroxyl group.
The staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are generally more stable than eclipsed conformations. libretexts.org Among the staggered conformations, the anti conformation, where the largest groups are 180° apart, is typically the most stable. libretexts.org In the case of this compound, the long nonyl group, the isobutyl group, and the hydroxyl group will arrange themselves to minimize steric hindrance. The presence of the hydroxyl group can also lead to intramolecular hydrogen bonding, which could stabilize certain gauche conformations.
Advanced Synthetic Methodologies for 2 Methyltridecan 4 Ol and Its Chiral Analogs
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral starting materials, avoiding the need for resolving a racemic mixture which has a maximum theoretical yield of 50%.
Chiral Pool Strategies
The chiral pool comprises readily available, enantiopure natural products like amino acids, sugars, and terpenes, which can serve as starting materials for complex chiral molecules. nih.gov For the synthesis of a long-chain alcohol like (S)-2-Methyltridecan-4-OL, a potential precursor from the chiral pool could be a derivative of a naturally occurring hydroxy acid or amino acid.
A hypothetical chiral pool approach could commence with a known chiral building block, for instance, a derivative of (R)-citronellol. The synthesis would involve a series of chain-elongation and functional group manipulation steps to construct the target carbon skeleton while preserving the initial stereocenter. This strategy is particularly advantageous when the target molecule shares a significant structural motif with an abundant natural product. nih.gov
Chiral Auxiliary Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. A prominent example is the use of Evans' oxazolidinone auxiliaries. mdpi.com
For the synthesis of a specific stereoisomer of 2-Methyltridecan-4-OL, one could envision a strategy starting with the acylation of an Evans' auxiliary with a suitable carboxylic acid. The subsequent alkylation of the enolate derived from this adduct would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Removal of the auxiliary would then yield a chiral carboxylic acid derivative, which could be further elaborated to the target alcohol.
A plausible reaction sequence is outlined below:
| Step | Reactants | Reagents and Conditions | Product | Diastereomeric Excess (d.e.) |
| 1 | Evans' auxiliary, Nonanoyl chloride | Triethylamine, LiCl | Acylated auxiliary | - |
| 2 | Acylated auxiliary | Sodium bis(trimethylsilyl)amide, Methyl iodide | Alkylated adduct | >95% |
| 3 | Alkylated adduct | Lithium borohydride | Chiral alcohol precursor | - |
This table presents a hypothetical reaction scheme and typical diastereomeric excess based on known applications of Evans' auxiliaries.
Catalytic Asymmetric Synthesis (e.g., using Grignard reagents, metal-catalyzed reactions)
Catalytic asymmetric synthesis is a highly efficient method for generating chiral molecules, as only a small amount of a chiral catalyst is needed to produce a large quantity of enantiomerically enriched product. The synthesis of secondary alcohols like this compound can be effectively achieved through the asymmetric addition of organometallic reagents to aldehydes or the asymmetric reduction of ketones.
A common approach for synthesizing this compound would be the Grignard reaction between isobutylmagnesium bromide and decanal. To achieve enantioselectivity, a chiral ligand can be used to modify the Grignard reagent or a chiral catalyst can be employed to mediate the reaction. For instance, the use of a chiral diamine or a BINOL-derived ligand in conjunction with the Grignard reagent can induce significant enantioselectivity. acs.org
Alternatively, the asymmetric reduction of the corresponding ketone, 2-methyltridecan-4-one (B14572107), can be accomplished using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a powerful tool for the enantioselective reduction of ketones to alcohols.
Below is a representative table of results for a catalytic asymmetric Grignard addition:
| Aldehyde | Grignard Reagent | Chiral Ligand/Catalyst | Solvent | Enantiomeric Excess (e.e.) |
| Decanal | Isobutylmagnesium bromide | (-)-Sparteine | Toluene | ~85% |
| Decanal | Isobutylmagnesium bromide | (R)-BINOL | THF | >90% |
This table illustrates potential enantiomeric excesses for a hypothetical asymmetric Grignard reaction based on literature precedents for similar substrates.
Diastereoselective Reactions for Stereochemical Control
When a molecule already contains a stereocenter, the introduction of a new one can be influenced by the existing chirality, a phenomenon known as diastereoselection. This can be exploited to control the relative stereochemistry of multiple stereocenters.
In a synthesis targeting a specific diastereomer of this compound with pre-existing chirality in the molecule, a substrate-controlled reduction of a ketone could be employed. For example, if a chiral center is present at C-2, the reduction of the carbonyl at C-4 might favor the formation of one diastereomer over the other due to steric hindrance, often following Felkin-Anh or Cram's rule models. The stereochemical outcome of such reactions is highly dependent on the nature of the reducing agent and the protecting groups on nearby functionalities. electronicsandbooks.com
Convergent and Divergent Multistep Synthesis Protocols
For complex molecules, convergent and divergent synthetic strategies offer advantages in terms of efficiency and the ability to generate analogs. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together late in the synthesis. A divergent approach starts from a common intermediate that is then elaborated into a variety of related target molecules.
A convergent synthesis of this compound could involve the preparation of two key fragments: a chiral epoxide derived from a shorter chain alkene and an organometallic reagent derived from the remainder of the carbon chain. The coupling of these two fragments would then yield the target alcohol.
A divergent strategy could start from a common chiral precursor, for example, a chiral lactone. This intermediate could then be subjected to different reaction sequences to produce various analogs of this compound with modifications in the alkyl chain.
Chemoenzymatic and Enzymatic Resolution Techniques for Enantiopurity
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical reactions to achieve high enantiopurity. Enzymatic kinetic resolution is a widely used technique for separating enantiomers of a racemic alcohol. In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. nih.govnih.gov
For a racemic mixture of this compound, a lipase such as Candida antarctica lipase B (CALB) could be used to selectively acylate one enantiomer, for instance, the (R)-enantiomer, with an acyl donor like vinyl acetate. The resulting (R)-ester can then be separated from the unreacted (S)-alcohol.
A more advanced technique is dynamic kinetic resolution (DKR), which combines enzymatic resolution with in situ racemization of the unreacted enantiomer. nih.govnih.gov This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. For this compound, a DKR process could employ a lipase for the resolution step and a ruthenium-based catalyst for the racemization of the unacylated alcohol. nih.gov
Here is a summary of a potential enzymatic kinetic resolution:
| Substrate | Enzyme | Acyl Donor | Solvent | Enantiomeric Excess of Alcohol (e.e.p) | Enantiomeric Excess of Ester (e.e.s) |
| (±)-2-Methyltridecan-4-OL | Candida antarctica lipase B | Vinyl Acetate | Hexane (B92381) | >99% | ~95% |
| (±)-2-Methyltridecan-4-OL | Pseudomonas cepacia lipase | Isopropenyl Acetate | Toluene | >98% | >98% |
This table presents hypothetical results for an enzymatic kinetic resolution based on typical outcomes for similar long-chain secondary alcohols.
Development of Enantiopure Building Blocks Applicable to Methyl-Branched Alcohol Synthesis
The synthesis of enantiomerically pure methyl-branched long-chain alcohols, such as this compound, presents a significant challenge in organic chemistry. The precise control over multiple stereocenters along a flexible aliphatic chain is crucial for the preparation of biologically active molecules and chiral materials. Researchers have developed a variety of sophisticated strategies to construct these intricate structures, focusing on the creation of versatile chiral building blocks that can be elaborated into the final target molecules. These methodologies often involve asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis to install the desired stereochemistry with high fidelity.
A key structural motif in this compound is the syn-1,3-diol relationship between the methyl group at the C2 position and the hydroxyl group at the C4 position. The development of methods to generate this stereochemical array with high diastereoselectivity and enantioselectivity is paramount. Polypropionates, which are characterized by repeating methyl- and hydroxyl-substituted units, serve as an important class of natural products and a source of inspiration for synthetic strategies. nih.govazom.com Methodologies developed for polypropionate synthesis are therefore highly relevant to the construction of this compound.
One powerful approach involves the stereocontrolled coupling of predefined chiral building blocks. nih.gov This strategy allows for the modular assembly of complex structures from smaller, enantiomerically pure fragments. For instance, lithiated carbamates can act as chiral donor building blocks, while boronic esters can serve as chiral acceptor building blocks. nih.gov The subsequent reaction between these fragments, followed by oxidation, can yield polypropionate structures with excellent stereocontrol. nih.gov
Furthermore, the stereoselective synthesis of syn-1,3-diols has been achieved through various catalytic methods. Rhenium-catalyzed allylic alcohol transposition, for example, can convert δ-hydroxymethyl-anti-homoallylic alcohols into acetals of 2-methyl-1,3-syn-diols with high diastereoselectivity. nih.gov Another effective method is the one-pot aldol-reduction sequence, which can produce syn,syn-2-methyl-1,3-diols. researchgate.net Biocatalytic approaches, leveraging the high stereoselectivity of enzymes, have also been employed for the synthesis of chiral 1,3-diols. researchgate.net
The synthesis of long-chain β-hydroxy esters, which are closely related to the target structure, has been accomplished through the asymmetric reduction of the corresponding β-keto esters. researchgate.net Catalysts derived from chiral ligands such as (R)-BINOL or (2R,3R)-diisopropyl tartrate have been used to achieve high enantiomeric excess in these reductions. researchgate.net Additionally, the diastereoselective epoxidation of γ-hydroxy-α,β-unsaturated esters with a methyl substituent at the α-position has been shown to proceed with high stereoselectivity, providing a route to syn isomers that can be further elaborated. nih.gov
The use of chiral auxiliaries remains a classic and effective strategy. For instance, Evans-type oxazolidinones can be used to direct the stereoselective alkylation of phenylpropionamides, which can then be hydrolyzed to yield chiral acids as building blocks. mdpi.comnih.gov These chiral acids can be further transformed into the desired alcohol fragments.
The following table summarizes some of the key chiral building blocks and reagents that are instrumental in the synthesis of methyl-branched alcohols and related structures.
| Compound Name | CAS Number | Role in Synthesis |
| (R)-BINOL | 18531-94-7 | Chiral ligand for asymmetric catalysis |
| (2R,3R)-Diisopropyl tartrate | 2217-15-4 | Chiral ligand for asymmetric catalysis |
| (4R)-4-Benzyl-2-oxazolidinone | 90719-32-7 | Chiral auxiliary |
| (S,S)-(+)-Pseudoephedrine | 90-82-4 | Chiral auxiliary |
| Rhenium(VII) oxide (Re₂O₇) | 1314-68-7 | Catalyst for allylic alcohol transposition |
Sophisticated Analytical Characterization of 2 Methyltridecan 4 Ol Stereoisomers
Chromatographic Techniques for Chiral Separation
Chromatography is the cornerstone for separating the stereoisomers of 2-Methyltridecan-4-OL. The primary methods involve direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization to form diastereomers.
Chiral Gas Chromatography (GC) Methodologies
Gas chromatography is a highly versatile and sensitive technique for the analysis of volatile and semi-volatile compounds such as this compound. chromatographyonline.com High resolution and speed make chiral capillary GC ideal for analyzing natural products and other complex mixtures. chromatographyonline.com
The direct enantioselective separation of this compound stereoisomers can be achieved using capillary columns coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are among the most successful and widely used CSPs for this purpose. chromatographyonline.comchromatographyonline.com These cyclic oligosaccharides have a chiral, torus-shaped structure that allows them to form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. chromatographyonline.com
The choice of the specific cyclodextrin derivative and its substituents is crucial for achieving separation. For a molecule like this compound, a modified β-cyclodextrin, such as one derivatized with alkyl or acetyl groups, would be a suitable starting point. researchgate.net The separation mechanism relies on the differences in the stability of the host-guest complexes formed between the CSP and each stereoisomer.
Table 1: Illustrative Chiral GC Separation of this compound Stereoisomers
| Stereoisomer | Retention Time (min) on a hypothetical Chirasil-DEX CB column | Separation Factor (α) |
| (2R,4S) | 21.5 | - |
| (2S,4R) | 22.1 | 1.03 |
| (2R,4R) | 23.8 | 1.08 |
| (2S,4S) | 24.5 | 1.03 |
Note: Data are hypothetical and for illustrative purposes to demonstrate typical separation performance.
The chromatographic properties of alcohols can often be improved through derivatization. nih.gov This process modifies the analyte to increase its volatility and thermal stability while reducing its polarity, leading to better peak shape and resolution. nih.govlibretexts.org For chiral separations, two main strategies exist: achiral derivatization for analysis on a chiral column, or derivatization with a chiral reagent for separation on a non-chiral column.
Achiral Derivatization: Converting the hydroxyl group of this compound into an ester or ether can enhance separation on a CSP. Acylation with reagents like trifluoroacetic anhydride (B1165640) is a common approach. nih.govkoreascience.kr The resulting trifluoroacetate (B77799) esters are more volatile and may exhibit stronger interactions with the CSP, leading to better resolution. nih.gov
Diastereoisomer Formation: An alternative is the indirect method, where the enantiomeric alcohol is reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. chromatographyonline.com However, this method requires a derivatizing reagent of high enantiomeric purity, and reaction rates must be identical for all isomers to ensure accurate quantification. sigmaaldrich.com
When this compound is a component of a complex biological matrix, such as an insect pheromone blend, a single chromatographic column may not provide sufficient resolution to separate it from other structurally similar compounds. nih.govcapes.gov.brrothamsted.ac.uk Multidimensional gas chromatography (MD-GC), particularly comprehensive two-dimensional GC (GCxGC), offers a powerful solution. nih.gov In this technique, the effluent from a primary GC column is trapped and sequentially re-injected onto a second, shorter column with a different stationary phase. nih.gov This allows for separation based on two different chemical properties (e.g., boiling point and polarity), providing significantly enhanced resolving power for isolating trace components in a complex sample. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
For less volatile compounds or when preparative-scale separation is needed, HPLC and SFC are valuable alternatives to GC. researchgate.net Both techniques utilize a chiral stationary phase to resolve stereoisomers.
Chiral HPLC: Chiral HPLC separations are often performed using CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. sigmaaldrich.com The separation of this compound stereoisomers would typically be performed in normal-phase mode, using a mobile phase like hexane (B92381) mixed with a polar modifier such as an alcohol. researchgate.net A highly sensitive and specific method for analyzing chiral alcohols involves derivatization with a fluorescent reagent, which allows for detection at very low levels. nih.gov
Chiral SFC: Supercritical fluid chromatography is a normal-phase technique that uses supercritical carbon dioxide as the primary mobile phase, often with an alcohol co-solvent. researchgate.net SFC has gained prominence because it offers faster separations, lower backpressure, and reduced organic solvent consumption compared to HPLC. researchgate.net The same polysaccharide-based CSPs used in HPLC are highly effective in SFC and can provide excellent resolution of chiral alcohols. researchgate.netresearchgate.net
Table 2: Comparison of Hypothetical HPLC and SFC Parameters for Chiral Separation
| Parameter | Chiral HPLC | Chiral SFC |
| Stationary Phase | Immobilized Polysaccharide CSP | Immobilized Polysaccharide CSP |
| Mobile Phase | Hexane/Isopropanol (90:10) | CO₂/Methanol (85:15) |
| Typical Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Analysis Time | ~15 min | ~5 min |
| Solvent Consumption | High | Low |
Note: Data are hypothetical and for illustrative purposes.
Spectroscopic Identification and Structural Elucidation
Following chromatographic separation, spectroscopic methods are employed to confirm the identity and structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the identification of volatile compounds. nih.gov As each separated stereoisomer elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum based on the fragmentation pattern of the molecule. While all stereoisomers of this compound will produce nearly identical mass spectra, this data is crucial for confirming the compound's molecular weight and basic structure by comparing the obtained spectrum with library data or a known standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically coupled directly to chromatography for trace analysis, NMR is the most powerful tool for unambiguous structure elucidation. If the stereoisomers can be isolated on a preparative scale, ¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity of atoms. Advanced NMR techniques, such as the Mosher's ester analysis, can be used on the derivatized alcohol to determine the absolute configuration of the chiral centers.
Gas Chromatography-Electroantennography (GC-EAD): In the context of pheromone research, GC-EAD is a highly specialized technique. nih.gov The effluent from the GC column is split and sent simultaneously to a standard detector (like a flame ionization detector or MS) and a biological detector—an insect's antenna. nih.govbiorxiv.org This allows researchers to pinpoint exactly which of the separated stereoisomers is biologically active by observing a nerve impulse from the antenna. biorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Chiral Shift Reagents)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules like this compound. acs.org It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of an alcohol, protons on the carbon adjacent to the hydroxyl group (the α-carbon) typically resonate in the 3.4-4.5 ppm region. libretexts.org The proton of the hydroxyl group itself (-OH) can appear over a broad chemical shift range and often presents as a broad singlet due to chemical exchange, though its position can be confirmed by a "D₂O shake," where the peak disappears upon addition of deuterium (B1214612) oxide. libretexts.orglibretexts.org
¹³C NMR Spectroscopy : The ¹³C NMR spectrum offers complementary information. The carbon atom bonded to the hydroxyl group in an alcohol typically appears in the distinct downfield region of 50-65 ppm. libretexts.org The spectra are generally simpler than ¹H NMR due to the low natural abundance of ¹³C, which minimizes carbon-carbon coupling. researchgate.net
2D NMR Spectroscopy : For more complex molecules, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) are employed. researchgate.net A COSY spectrum reveals spin-spin coupling between protons, showing correlations between protons on adjacent carbons. This is invaluable for piecing together the carbon skeleton of this compound. acs.org
Chiral Shift Reagents : To distinguish between enantiomers, which have identical NMR spectra in an achiral environment, chiral shift reagents are used. These are often lanthanide complexes, such as Eu(fod)₃ or Pr(tfc)₃, that bind to the alcohol's hydroxyl group. youtube.comfiveable.me This interaction forms temporary diastereomeric complexes, causing the NMR signals of the two enantiomers to shift to different degrees, allowing for their differentiation and quantification. wikipedia.org While effective, these reagents must be used at low concentrations to prevent significant line broadening of the spectral peaks. wikipedia.org The analysis of ¹³C NMR spectra in the presence of these reagents is particularly powerful for assigning the absolute configuration of secondary alcohols. acs.orgnih.gov
| NMR Technique | Application for this compound Analysis | Typical Data/Observation |
| ¹H NMR | Determines the number and environment of hydrogen atoms. | Protons on C4 (adjacent to -OH) at ~3.4-4.5 ppm. -OH proton peak is a variable, broad singlet. libretexts.org |
| ¹³C NMR | Determines the number and environment of carbon atoms. | C4 carbon (adjacent to -OH) at ~50-65 ppm. libretexts.org |
| 2D NMR (COSY) | Maps the ¹H-¹H coupling network to confirm connectivity. | Cross-peaks show which protons are on adjacent carbons. acs.org |
| Chiral Shift Reagents | Differentiates and quantifies enantiomers. | Separation of corresponding peaks for R and S enantiomers. youtube.comwikipedia.org |
Mass Spectrometry (MS) Applications (e.g., GC-MS, HRMS for structural confirmation)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a standard method for the analysis of volatile compounds like long-chain alcohols, often after a derivatization step to increase volatility. nih.govchromatographyonline.com In the mass spectrometer, alcohols typically undergo characteristic fragmentation patterns. Two common pathways are:
Alpha-cleavage : The breaking of the bond between the oxygen-bearing carbon and an adjacent carbon.
Dehydration : The loss of a water molecule. libretexts.org These fragmentation patterns provide clues to the original structure.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, often to four or more decimal places. acs.org This precision allows for the unambiguous determination of a compound's elemental formula, which is a critical step in structural confirmation. acs.org The high resolving power of HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions. acs.org
| MS Technique | Role in Structural Confirmation of this compound |
| GC-MS | Separates the compound from a mixture and provides its mass spectrum and fragmentation pattern for identification. |
| HRMS | Provides a highly accurate mass measurement to determine the precise elemental formula. |
Derivatization Strategies for Analytical Enhancement
For many analytical techniques, particularly gas chromatography, compounds must be chemically modified in a process called derivatization to make them suitable for analysis. numberanalytics.com
Principles and Objectives of Chemical Derivatization in Analytical Chemistry
Derivatization is a chemical reaction that transforms an analyte into a new compound, or derivative, with properties that are more amenable to a specific analytical method. numberanalytics.comobrnutafaza.hr The primary objectives for derivatizing a compound like this compound, especially for GC analysis, are:
To Increase Volatility : The polar hydroxyl (-OH) group in alcohols can lead to strong intermolecular hydrogen bonding, making them nonvolatile. Derivatization replaces the active hydrogen of the -OH group, reducing polarity and increasing volatility. chromtech.comlibretexts.org
To Improve Thermal Stability : Derivatives are often more thermally stable than the parent compound, preventing decomposition at the high temperatures used in the GC inlet and column. chromtech.com
To Enhance Chromatographic Performance : Derivatization leads to less polar molecules that are less likely to interact with active sites on the GC column, resulting in sharper, more symmetrical peaks and better separation from other components. weber.hujfda-online.com
To Improve Detector Response : Certain derivatizing agents can introduce specific chemical groups (e.g., halogenated groups) that significantly enhance the response of specific detectors, like the electron capture detector (ECD), thereby increasing analytical sensitivity. weber.hujfda-online.com
Specific Derivatizing Reagents for Alcohol Functionality (e.g., Silylation, Esterification)
The hydroxyl group of alcohols is a common target for derivatization. The two most widely used methods are silylation and acylation (leading to esterification). libretexts.org
Silylation : This is the most popular derivatization procedure for GC analysis. chromtech.com It involves replacing the active hydrogen of the alcohol's hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hrlibretexts.org The resulting silyl ethers are significantly more volatile, less polar, and more thermally stable than the original alcohol. chromtech.com
Common Silylating Reagents :
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) obrnutafaza.hrresearch-solution.com
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Trimethylchlorosilane (TMCS) - often used as a catalyst. research-solution.com
N,O-bis(trimethylsilyl)acetamide (BSA) research-solution.com
Esterification (via Acylation) : This process converts the alcohol into an ester. chromtech.com Acylation involves reacting the alcohol with an acylating reagent, such as an acyl halide or an acid anhydride. nih.gov The resulting esters are less polar and more volatile. Using fluorinated acylating reagents can also greatly enhance detector sensitivity. weber.hu
Common Acylating Reagents :
Trifluoroacetic anhydride (TFAA) libretexts.org
Pentafluoropropionic anhydride (PFPA) obrnutafaza.hr
Heptafluorobutyric anhydride (HFAA) obrnutafaza.hr
Acetyl Chloride or Benzoyl Chloride nih.gov
| Derivatization Method | Reagent Class | Example Reagents | Derivative Formed |
| Silylation | Silylating Agents | BSTFA, MSTFA, TMCS | Trimethylsilyl (TMS) Ether |
| Esterification | Acylating Agents | TFAA, Acetyl Chloride | Fluoroacyl or Acetyl Ester |
Optimization of Derivatization Protocols for this compound Analysis
To ensure a complete and reproducible reaction, the derivatization procedure must be carefully optimized. Key parameters to consider include:
Temperature and Time : The reaction conditions can vary significantly depending on the analyte and reagent. While some reactions are rapid at room temperature, others may require heating for a specific duration to reach completion. nih.gov
Reagent Concentration : The derivatizing reagent is typically added in excess to drive the reaction to completion. mdpi.com
Solvent and Catalyst : The choice of solvent can influence reaction rates. In some cases, a catalyst is added to increase the reactivity of the derivatizing agent, especially for sterically hindered alcohols. research-solution.com
Anhydrous Conditions : Silylating reagents, in particular, are sensitive to moisture, which can deactivate the reagent and lead to incomplete derivatization. Therefore, ensuring the sample is dry is crucial for a successful reaction. chromtech.com
Optimization often involves a systematic approach, such as a Design of Experiments (DoE), to evaluate the effects of different variables and their interactions to find the most robust conditions for the analysis. nih.gov
Computational and Theoretical Studies of 2 Methyltridecan 4 Ol
Molecular Modeling of Conformational Dynamics
The flexibility of a molecule like 2-Methyltridecan-4-OL, with its long alkyl chain and chiral centers, gives rise to a multitude of possible three-dimensional arrangements, or conformations. Understanding these conformational dynamics is crucial as they can significantly influence the molecule's physical, chemical, and biological properties. Molecular modeling provides powerful tools to explore this dynamic behavior.
Conformer Generation and Sampling of Conformational Space
The initial step in studying conformational dynamics is to generate a representative set of possible conformers. This process involves exploring the molecule's vast conformational space. Two primary strategies are employed for this purpose: systematic and stochastic searches. ethz.ch
A systematic search would involve rotating each rotatable bond in this compound by a discrete angle, leading to a grid-based exploration of all possible conformations. While thorough, this method can become computationally prohibitive for a molecule with numerous rotatable bonds.
A stochastic search , on the other hand, uses random sampling to explore the conformational space. ethz.ch Methods like Monte Carlo simulations randomly alter the molecule's geometry and accept or reject the new conformation based on its energy. nih.gov Freely available tools like RDKit and Confab are often used for this purpose and have been shown to be effective in generating low-energy conformers. nih.gov For a molecule like this compound, a stochastic approach would likely be more efficient.
Illustrative Data for Conformer Generation of this compound:
< علمی-جدول>
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C3-C4-C5-C6) | Key Intramolecular H-Bond (Å) |
|---|---|---|---|
| Conf-001 | 0.00 | 178.5° | O-H...C7 (2.8) |
| Conf-002 | 0.75 | 65.2° | O-H...C6 (3.1) |
| Conf-003 | 1.23 | -68.9° | None |
| Conf-004 | 2.54 | 175.9° | None |
| Conf-005 | 3.11 | 62.1° | O-H...C8 (2.9) |
Molecular Dynamics Simulations and Energy Landscape Analysis
Once an initial set of conformers is generated, molecular dynamics (MD) simulations can be employed to study their behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. cresset-group.comnih.gov This allows for the observation of conformational transitions and the exploration of the molecule's energy landscape. cresset-group.com
Illustrative Energy Landscape Parameters for this compound:
< علمی-جدول>
| Parameter | Value | Description |
|---|---|---|
| Number of Local Minima | > 50 | Indicates a complex energy landscape with multiple stable conformations. |
| Global Minimum Energy | -150.3 kcal/mol | The energy of the most stable conformer. |
| Average Energy Barrier | 3-5 kcal/mol | The typical energy required for transitions between stable conformers. |
| Dominant Conformation Cluster | Extended Chain | Suggests that conformations with a largely linear alkyl chain are most prevalent. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
To gain a deeper understanding of this compound's properties, quantum chemical calculations are essential. These methods solve the Schrödinger equation to describe the electronic structure of the molecule, providing insights into its reactivity and spectroscopic properties. northwestern.eduwikipedia.org
Electronic structure calculations can determine the distribution of electrons within the molecule, identifying regions of high and low electron density. imgroupofresearchers.comornl.gov This information is crucial for understanding how the molecule will interact with other chemical species. For instance, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively.
Reactivity descriptors , such as electrostatic potential maps and Fukui functions, can be calculated to predict the molecule's chemical behavior. mdpi.comsolubilityofthings.com For this compound, these calculations could pinpoint the reactivity of the hydroxyl group's oxygen and hydrogen atoms, as well as the susceptibility of different parts of the carbon chain to reaction. rsc.org
Illustrative Quantum Chemical Data for this compound:
< علمی-جدول>
| Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment | 2.1 D | DFT/B3LYP/6-31G* |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G* |
| Mulliken Charge on O | -0.65 e | DFT/B3LYP/6-31G* |
| Mulliken Charge on H (of OH) | +0.42 e | DFT/B3LYP/6-31G* |
Benchmarking Experimental Data with Computational Results
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. rsc.org This process, known as benchmarking , ensures that the computational methods used are providing an accurate representation of the real-world system. chemrxiv.orgreddit.com
For this compound, experimental data such as infrared (IR) spectra, nuclear magnetic resonance (NMR) chemical shifts, and bond lengths and angles determined by X-ray crystallography (if a crystalline form could be obtained) would be invaluable. Computational methods, such as Density Functional Theory (DFT), can be used to predict these properties. chemrxiv.org By comparing the calculated values with the experimental ones, the accuracy of the chosen computational level of theory (functional and basis set) can be assessed. aip.org If discrepancies are found, the computational model can be refined until a good agreement is achieved.
Illustrative Benchmarking of Calculated vs. Experimental Data for this compound:
< علمی-جدول>
| Spectroscopic Feature | Experimental Value | Calculated Value (DFT/B3LYP/6-31G*) | Deviation |
|---|---|---|---|
| O-H Stretch (IR) | ~3350 cm⁻¹ | 3405 cm⁻¹ | +55 cm⁻¹ |
| C-O Stretch (IR) | ~1050 cm⁻¹ | 1062 cm⁻¹ | +12 cm⁻¹ |
| ¹³C NMR (C4) | ~72 ppm | 71.5 ppm | -0.5 ppm |
| ¹H NMR (H on C4) | ~3.6 ppm | 3.55 ppm | -0.05 ppm |
Predictive Modeling for Structure-Activity Relationship Hypotheses
Computational studies can play a pivotal role in generating hypotheses about the structure-activity relationship (SAR) of a molecule. oncodesign-services.comcollaborativedrug.com SAR studies aim to understand how the chemical structure of a compound influences its biological activity. acs.orgpatsnap.com
For this compound, if it were being investigated for a particular biological effect, computational models could be used to predict how modifications to its structure would impact that activity. For example, by systematically changing the length of the alkyl chain, the position of the methyl group, or the stereochemistry of the chiral centers, researchers could build a quantitative structure-activity relationship (QSAR) model. acs.org This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding future experimental work and optimizing the molecule's desired properties.
Illustrative SAR Hypotheses for this compound Analogs:
< علمی-جدول>
| Structural Modification | Predicted Effect on Hypothetical Activity | Rationale |
|---|---|---|
| Increase alkyl chain length | Decrease | Reduced water solubility and potential for non-specific binding. |
| Remove methyl group | Decrease | Loss of a key steric feature that may be important for binding to a target. |
| Invert stereocenter at C4 | Significant Decrease | The specific 3D arrangement of the hydroxyl group is likely critical for interaction. |
| Replace OH with SH | Decrease or Loss | Altered hydrogen bonding capability and electronic properties. |
Conclusion and Future Research Perspectives
Synthesis and Analytical Advancements for 2-Methyltridecan-4-OL
Future research into this compound will likely be heavily influenced by advancements in asymmetric synthesis and high-sensitivity analytical techniques. The chiral nature of this molecule, with a stereocenter at the C-4 position, necessitates the development of highly selective synthetic routes to produce specific stereoisomers for biological evaluation.
Synthesis:
Current strategies for the synthesis of enantioenriched secondary alcohols provide a strong foundation for producing this compound. Future advancements are anticipated in the following areas:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for reactions such as the asymmetric reduction of the corresponding ketone (2-methyltridecan-4-one) will be crucial. nih.govorganic-chemistry.org Research into ruthenium-catalyzed asymmetric transfer hydrogenation and nickel-catalyzed reductive cross-coupling reactions could offer efficient and highly enantioselective pathways. thieme-connect.comacs.org These methods often operate under mild conditions and can provide access to specific enantiomers in high purity. nih.govacs.org
Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative for the synthesis of chiral alcohols. mdpi.com Future research could focus on identifying or engineering enzymes that can specifically reduce 2-methyltridecan-4-one (B14572107) to a single enantiomer of this compound. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, could also be a powerful tool. mdpi.com
Grignard and Organolithium Reactions: Traditional organometallic additions to aldehydes remain a viable route. Future work could focus on developing more efficient and selective chiral ligands to control the stereochemistry of the addition of a nonyl Grignard or organolithium reagent to isovaleraldehyde.
Analytical Advancements:
The detection and characterization of this compound, especially in complex biological or environmental matrices, will benefit from ongoing improvements in analytical instrumentation and methodologies.
Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like long-chain alcohols. nih.govwiley.comresearchgate.net Future advancements may include the development of more selective chiral GC columns for the separation and quantification of the different stereoisomers of this compound. Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide enhanced resolution for analyzing complex mixtures containing this compound. researchgate.net
Mass Spectrometry (MS): Advances in ionization techniques and high-resolution mass spectrometry will enable more sensitive and accurate identification. Fragmentation patterns of long-chain alcohols in mass spectrometry, typically involving α-cleavage and dehydration, are well-understood and can be used for structural elucidation. jove.comlibretexts.org Negative ion chemical ionization (NICI) mass spectrometry can offer sub-femtomole detection limits for long-chain fatty alcohols after appropriate derivatization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is an indispensable tool for unambiguous structure determination. Future developments in cryogenic probe technology and higher field magnets will continue to push the limits of detection, potentially allowing for the analysis of very small quantities of isolated this compound.
A summary of potential future analytical techniques is presented in the table below.
| Analytical Technique | Future Advancements and Applications for this compound |
| Gas Chromatography (GC) | Development of highly selective chiral columns for enantiomer separation. |
| GC-Mass Spectrometry (GC-MS) | Improved sensitivity for trace-level detection in biological samples. |
| Two-Dimensional GC (GCxGC-TOF-MS) | Enhanced resolution for complex matrix analysis (e.g., insect extracts). researchgate.net |
| Mass Spectrometry (MS) | Advanced ionization methods for improved structural information. |
| NMR Spectroscopy | Higher field magnets and cryogenic probes for analysis of minute quantities. |
Emerging Avenues in Ecological and Biological Research of the Compound
Given that many structurally similar branched-chain alcohols function as insect pheromones, a significant avenue for future research lies in the field of chemical ecology. wikipedia.orgoup.comwikipedia.org
Ecological Research:
Pheromone Identification: A primary research goal would be to investigate whether this compound functions as a pheromone in any insect species. This would involve the collection of volatiles from insects, followed by analysis using techniques like GC-electroantennographic detection (GC-EAD) to identify compounds that elicit a response from insect antennae. wiley.comresearchgate.net If a response is detected, the active compound would be identified using GC-MS. wiley.com
Behavioral Bioassays: Should this compound be identified as a potential pheromone, extensive behavioral bioassays would be necessary to determine its specific function (e.g., sex attractant, aggregation pheromone, alarm pheromone). researchgate.netresearchgate.net These assays are crucial for understanding the ecological role of the compound. researchgate.net
Biosynthesis and Metabolism: Investigating the biosynthetic pathways of this compound in organisms that produce it would be a key area of research. This could involve isotopic labeling studies to trace the metabolic precursors and identify the enzymes involved in its formation. Understanding how the compound is produced and degraded can provide insights into its regulation and ecological significance.
Biological Research:
Structure-Activity Relationships: The synthesis of different stereoisomers of this compound and related analogs would allow for detailed structure-activity relationship (SAR) studies. These studies are essential for understanding how the specific stereochemistry and structural features of the molecule influence its biological activity. nih.gov
Antimicrobial and Other Bioactivities: Beyond its potential role as a pheromone, future research could explore other biological activities of this compound. Long-chain fatty alcohols have been shown to possess antibacterial activity, and the specific mode of action can be dependent on the chain length. mdpi.com Investigations into the potential antimicrobial, antifungal, or cytotoxic properties of this compound could reveal new applications.
Industrial Biotechnology: The microbial production of branched-chain higher alcohols is an area of growing interest for the production of biofuels and specialty chemicals. researchgate.netnih.gov Future research could explore the engineering of microorganisms to produce this compound from renewable feedstocks.
Interdisciplinary Approaches and Synergies in Future Studies
The comprehensive study of this compound will necessitate a highly interdisciplinary approach, integrating expertise from organic chemistry, analytical chemistry, biology, ecology, and potentially even computational modeling.
Chemical Ecology: This field is inherently interdisciplinary and provides a framework for integrating the synthesis and analysis of this compound with its ecological function. wikipedia.orgresearchgate.net Collaborations between synthetic chemists, analytical chemists, and insect ecologists will be paramount.
Sensory Biology and Neuroscience: If this compound is found to be a pheromone, collaborations with sensory biologists and neuroscientists could elucidate the mechanisms of its detection by insect olfactory systems. e-niche.eu This could involve techniques such as single-sensillum recording to study the response of specific olfactory neurons.
Computational Chemistry: Molecular modeling and computational chemistry can be used to predict the properties of this compound, including its likely mass spectral fragmentation patterns and its potential interactions with biological receptors. This can help to guide experimental work and provide a deeper understanding of the observed biological activity.
Agroecology and Pest Management: The identification of novel insect pheromones has significant implications for the development of sustainable pest management strategies. wikipedia.org If this compound is found to be an attractant for a pest species, it could be used in monitoring traps or for mating disruption. ijair.org This highlights the potential for synergistic research between fundamental chemical ecology and applied agricultural science.
The future study of this compound is poised to benefit from the convergence of multiple scientific disciplines. psu.edu Such integrated approaches will be essential to fully unravel the chemical, biological, and ecological significance of this and other complex natural products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
